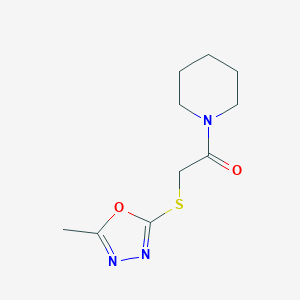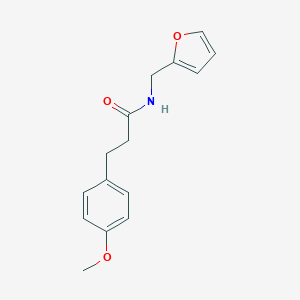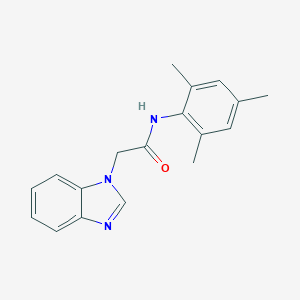
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure and potential biological activity.
Applications De Recherche Scientifique
This molecule has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is not fully understood. However, it has been suggested that the molecule may act by modulating the activity of ion channels or receptors in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide can reduce inflammation and pain in animal models. It has also been shown to possess anticonvulsant properties and may have potential as a treatment for epilepsy. Additionally, this molecule has been found to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide in lab experiments is its potential for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
Future research on 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide could focus on elucidating its mechanism of action and exploring its potential applications in the treatment of various diseases. Additionally, research could be conducted to optimize the synthesis method and improve the purity of the compound. Finally, further studies could investigate the safety and toxicity of this molecule in animal models.
Méthodes De Synthèse
The synthesis of 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide involves the reaction of 2-oxo-2-(1-piperidinyl)ethyl chloride with 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
Nom du produit |
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide |
|---|---|
Formule moléculaire |
C10H15N3O2S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C10H15N3O2S/c1-8-11-12-10(15-8)16-7-9(14)13-5-3-2-4-6-13/h2-7H2,1H3 |
Clé InChI |
IWHUWAFAUFLSHN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)N2CCCCC2 |
SMILES canonique |
CC1=NN=C(O1)SCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)







![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)